4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate
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Overview
Description
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is an organic compound with the molecular formula C15H11FO4. It is known for its unique structural properties, which include a formyl group, a methoxy group, and a fluorobenzenesulfonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-formyl-2-methoxyphenol in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and other electron-rich species.
Major Products Formed
Oxidation: 4-Formyl-2-methoxyphenyl 4-fluorobenzoic acid.
Reduction: 4-Hydroxymethyl-2-methoxyphenyl 4-fluorobenzenesulfonate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals .
Mechanism of Action
The mechanism of action of 4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the fluorobenzenesulfonate group can undergo nucleophilic aromatic substitution. These reactions enable the compound to interact with various molecular targets and pathways, making it useful in synthetic and medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methoxyphenyl 4-fluorobenzoate: Similar structure but with a benzoate group instead of a benzenesulfonate group.
4-Fluoro-2-methoxyphenylboronic acid: Contains a boronic acid group instead of a formyl group.
Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate: Contains an ester group and a butanoate chain.
Uniqueness
4-Formyl-2-methoxyphenyl 4-fluorobenzenesulfonate is unique due to its combination of a formyl group, a methoxy group, and a fluorobenzenesulfonate group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and material science .
Properties
IUPAC Name |
(4-formyl-2-methoxyphenyl) 4-fluorobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO5S/c1-19-14-8-10(9-16)2-7-13(14)20-21(17,18)12-5-3-11(15)4-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LINAGCMDDVGFQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OS(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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